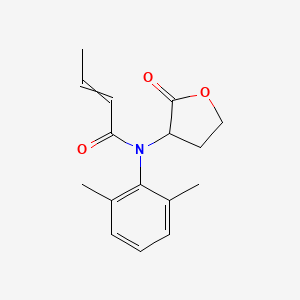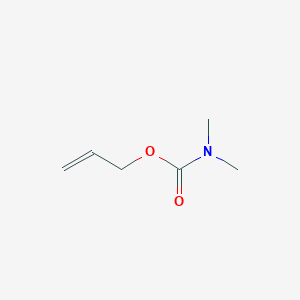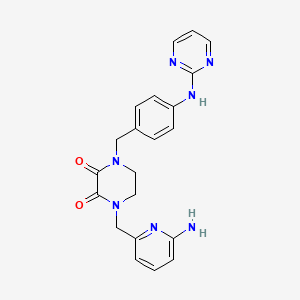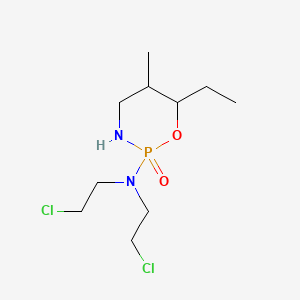![molecular formula C17H9ClMnN2O6S B14446931 Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- CAS No. 73385-04-3](/img/structure/B14446931.png)
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- is a complex compound identified in the Colour Index by Colour Index Constitution Number, C.I. 15865:4 . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- typically involves the azo coupling reaction. This process starts with the diazotization of 4-chloro-3-sulfophenylamine, followed by coupling with 3-hydroxy-2-naphthalenecarboxylic acid under controlled pH conditions . The reaction is carried out in an aqueous medium, and the pH is maintained around 4-5 to ensure optimal coupling efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale azo coupling reactions in batch reactors. The process is carefully monitored to maintain the desired pH and temperature conditions. The final product is then purified through filtration and recrystallization to obtain the desired purity and color properties .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of manganese.
Reduction: It can be reduced under specific conditions to yield different manganese complexes.
Substitution: The compound can undergo substitution reactions, particularly at the azo group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various manganese complexes and substituted azo compounds, which have different applications in dyes and pigments .
Applications De Recherche Scientifique
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- involves its interaction with various molecular targets and pathways. The compound’s azo group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Manganese, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid complex
- Manganese, 4-[(4-chloro-5-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid complex
Uniqueness
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in industrial applications, particularly in the production of dyes and pigments .
Propriétés
Numéro CAS |
73385-04-3 |
|---|---|
Formule moléculaire |
C17H9ClMnN2O6S |
Poids moléculaire |
459.7 g/mol |
Nom IUPAC |
5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate;manganese(2+) |
InChI |
InChI=1S/C17H11ClN2O6S.Mn/c18-13-6-5-10(8-14(13)27(24,25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)21)17(22)23;/h1-8,21H,(H,22,23)(H,24,25,26);/q;+2/p-2 |
Clé InChI |
JMMSVXXBVYHBFX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)[O-])[O-])C(=O)O.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


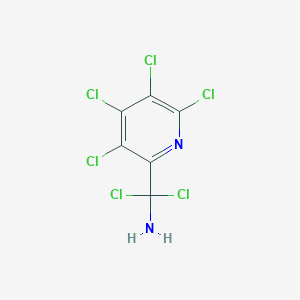
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
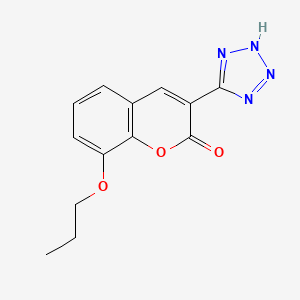


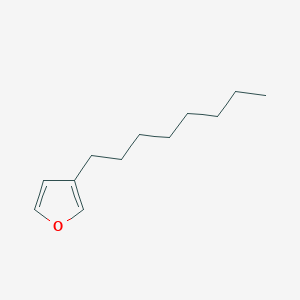
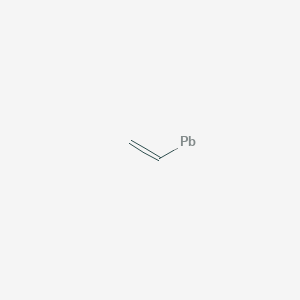
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
